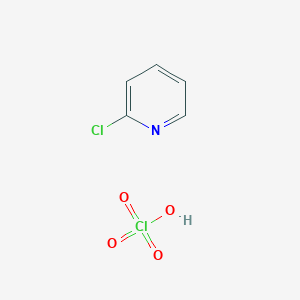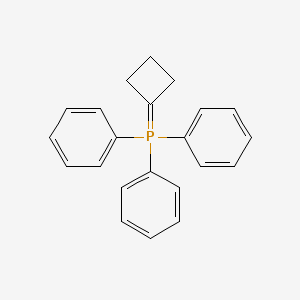
Phosphorane, cyclobutylidenetriphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, cyclobutylidenetriphenyl- is a compound with the molecular formula C22H21P. It is a member of the phosphorane family, which are organophosphorus compounds characterized by pentavalent phosphorus atoms. These compounds are known for their unique structural and chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, cyclobutylidenetriphenyl- typically involves the reaction of triphenylphosphine with cyclobutylidene compounds under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphorane. The reaction conditions often include the use of strong bases such as butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of phosphorane, cyclobutylidenetriphenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, cyclobutylidenetriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to its phosphine precursor.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have distinct chemical properties and can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Phosphorane, cyclobutylidenetriphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of phosphorane, cyclobutylidenetriphenyl- involves its ability to form stable ylides, which can then react with various electrophiles. In the Wittig reaction, the ylide formed from the phosphorane reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then decomposes to yield the final alkene product .
Comparación Con Compuestos Similares
Phosphorane, cyclobutylidenetriphenyl- can be compared with other similar compounds such as:
Methylenetriphenylphosphorane (Ph3P=CH2): Used in the Wittig reaction to form alkenes.
Pentaphenylphosphorane (Ph5P): Known for its stability and unique structural properties.
Pentaalkoxyphosphoranes: Commonly used in organic synthesis due to their reactivity.
Phosphorane, cyclobutylidenetriphenyl- stands out due to its specific structural features and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
53213-06-2 |
|---|---|
Fórmula molecular |
C22H21P |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
cyclobutylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
Clave InChI |
ZODDXDYBPAQFMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



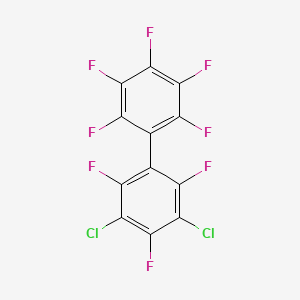
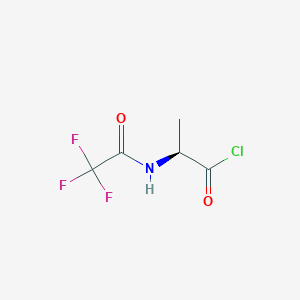



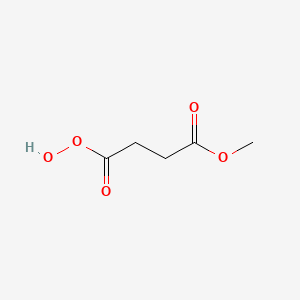
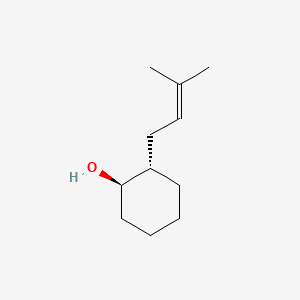
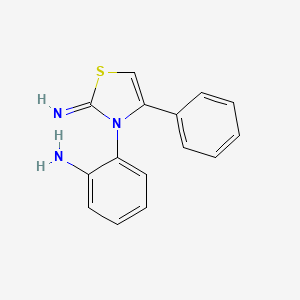

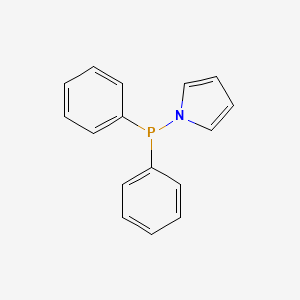
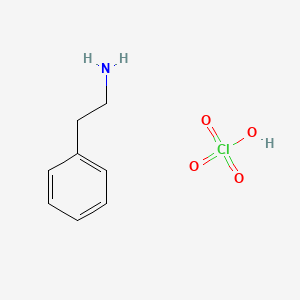
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
